

Comparative Performance Analysis of m-Cresol, 6-heptyl- in Preclinical Assays

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Compound of Interest

Compound Name: *m-Cresol, 6-heptyl-*

Cat. No.: B1675969

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For researchers and professionals in drug development, the evaluation of novel chemical entities is a critical step. This guide provides a comparative overview of the hypothetical performance of **m-Cresol, 6-heptyl-** in key preclinical assays, juxtaposed with established alternative compounds. Due to the limited publicly available data on **m-Cresol, 6-heptyl-**, this guide utilizes illustrative data based on the known structure-activity relationships of similar alkylated phenolic compounds to provide a comparative framework.

The addition of a heptyl group to the m-cresol scaffold is anticipated to significantly increase its lipophilicity, a characteristic often associated with enhanced antimicrobial and cytotoxic activity. This guide explores its potential efficacy in these domains.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in $\mu\text{g/mL}$)

This table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) of **m-Cresol, 6-heptyl-** against common bacterial and fungal strains compared to Thymol and Carvacrol, two well-characterized antimicrobial phenols, and Vancomycin and Amphotericin B as standard antibacterial and antifungal controls, respectively. Lower MIC values indicate higher potency.

Compound	Staphylococcus aureus (ATCC 29213)	Escherichia coli (ATCC 25922)	Pseudomonas aeruginosa (ATCC 27853)	Candida albicans (ATCC 90028)
m-Cresol, 6-heptyl-	16	32	64	32
Thymol	64	128	256	128
Carvacrol	32	64	128	64
Vancomycin	1	-	-	-
Amphotericin B	-	-	-	2

Note: The data for **m-Cresol, 6-heptyl-** is illustrative and based on projected increased potency due to its alkyl chain.

Table 2: Comparative Cytotoxicity (IC50 in μ M)

This table presents a hypothetical comparison of the cytotoxic activity (IC50) of **m-Cresol, 6-heptyl-** against a human cancer cell line (HeLa) and a normal human cell line (HEK293) in comparison to Thymol, Carvacrol, and the standard chemotherapeutic drug, Doxorubicin. A lower IC50 value indicates greater cytotoxic potential. The selectivity index (SI), calculated as IC50 (Normal Cells) / IC50 (Cancer Cells), is also included, with higher values indicating greater selectivity for cancer cells.

Compound	HeLa (Human Cervical Cancer) IC50 (μ M)	HEK293 (Human Embryonic Kidney) IC50 (μ M)	Selectivity Index (SI)
m-Cresol, 6-heptyl-	25	150	6.0
Thymol	150	>500	>3.3
Carvacrol	80	400	5.0
Doxorubicin	0.5	5	10.0

Note: The data for **m-Cresol, 6-heptyl-** is illustrative and based on projected increased potency due to its alkyl chain.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution: Test compounds are serially diluted in the respective broth in a 96-well microtiter plate.
- Incubation: The prepared inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for *Candida albicans*.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

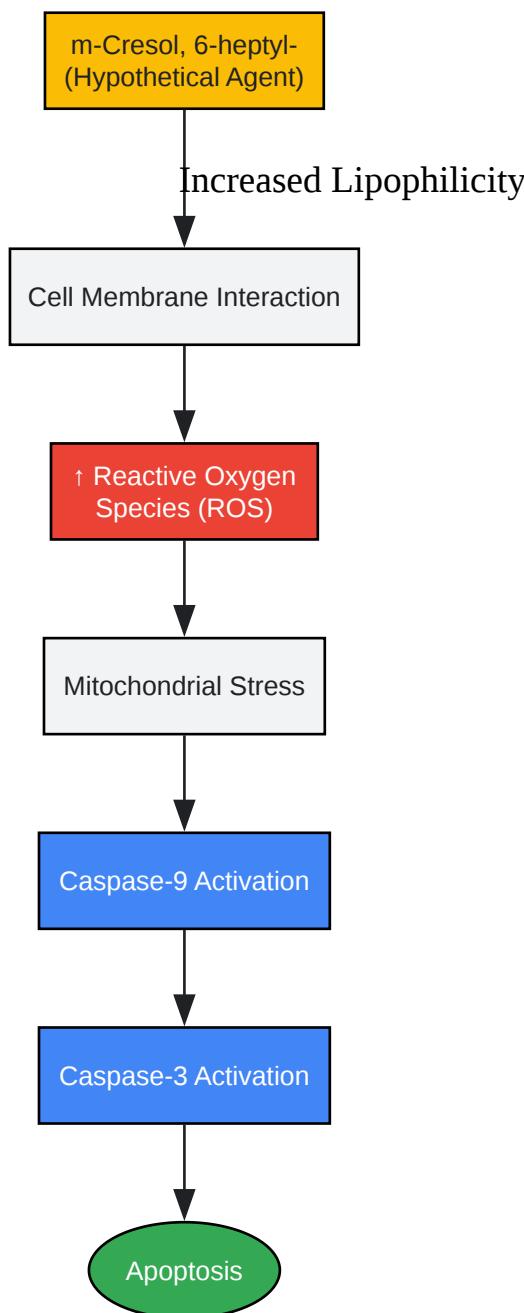
- Cell Seeding: HeLa and HEK293 cells are seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

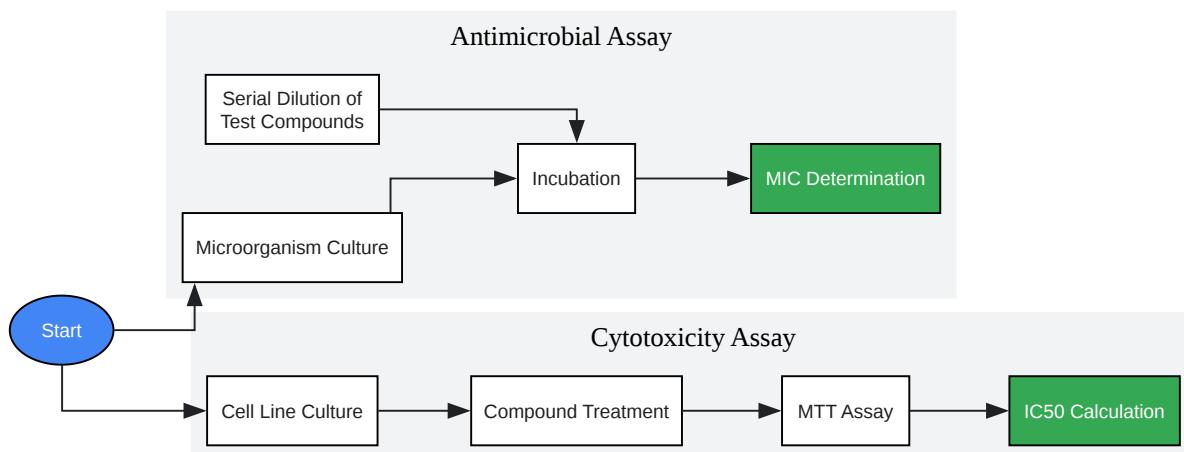
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a simplified, hypothetical signaling pathway through which a cytotoxic compound like **m-Cresol, 6-heptyl-** might induce apoptosis (programmed cell death) in a cancer cell. Increased lipophilicity could facilitate membrane interaction and subsequent initiation of intracellular signaling cascades.





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